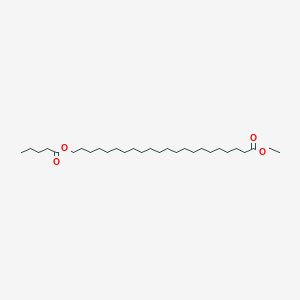
1,3-Dioxolan-2-one, 4,4-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-2-one, 4,4-difluoro- is an organic compound with the molecular formula C3H2F2O3. It is a derivative of dioxolane, characterized by the presence of two fluorine atoms at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly in the development of advanced materials and as an additive in lithium-ion batteries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4,4-difluoro- can be synthesized through a fluorine-chloride substitution reaction. The process involves diluting 4,5-dichloro-1,3-dioxolan-2-one in an organic ether solvent and reacting it with a fluorinating agent under the initiation of an acid binding agent . The reaction conditions are mild, making it suitable for industrial production.
Industrial Production Methods
The industrial production of 1,3-Dioxolan-2-one, 4,4-difluoro- typically follows the same synthetic route as described above. The process is optimized for high selectivity and simplicity, ensuring efficient production on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolan-2-one, 4,4-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Fluorinating Agents: Used in the synthesis of the compound.
Acid Binding Agents: Facilitate the substitution reactions.
Major Products Formed
The major products formed from the reactions of 1,3-Dioxolan-2-one, 4,4-difluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxolan-2-one, 4,4-difluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Widely used as an additive in lithium-ion batteries to improve their performance and stability.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolan-2-one, 4,4-difluoro- involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a thin, stable solid electrolyte interphase (SEI) layer. This layer enhances the cycling efficiency and discharge capacity retention of the batteries . The compound’s interactions with other molecules are governed by its chemical structure and the presence of fluorine atoms, which influence its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: A similar compound with one fluorine atom, used in similar applications.
4,5-Difluoro-1,3-dioxolan-2-one: Another fluorinated derivative with similar properties and applications.
Uniqueness
1,3-Dioxolan-2-one, 4,4-difluoro- is unique due to the presence of two fluorine atoms at the 4th position, which enhances its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials, such as advanced batteries and specialized chemical reactions .
Propiedades
Número CAS |
304881-43-4 |
|---|---|
Fórmula molecular |
C3H2F2O3 |
Peso molecular |
124.04 g/mol |
Nombre IUPAC |
4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-3(5)1-7-2(6)8-3/h1H2 |
Clave InChI |
ZTTYKFSKZIRTDP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
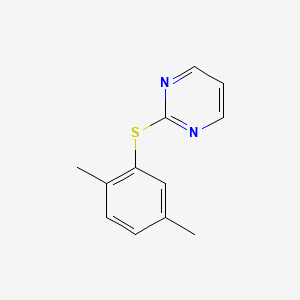
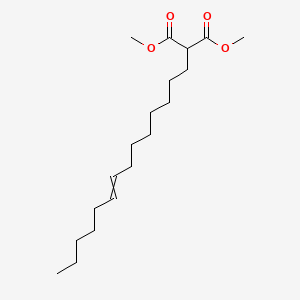
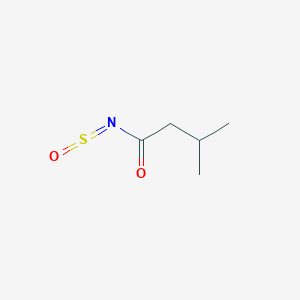
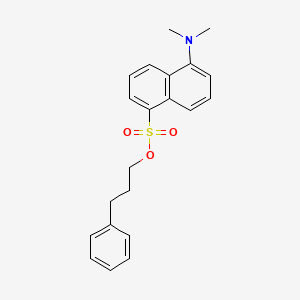
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
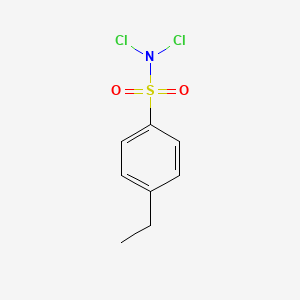
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)

![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
